molecular formula C20H20FN3O2 B2817678 N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1170522-63-0

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2817678
CAS RN: 1170522-63-0
M. Wt: 353.397
InChI Key: JDKJPGNVZXEKRZ-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains an ethoxy group (-O-CH2CH3), a fluorophenyl group (a phenyl ring with a fluorine atom), and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring, for example, is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The carboxamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Synthesis and Applications

Pyrazole derivatives are known for their wide range of biological activities, making them a focal point in medicinal chemistry research. The synthesis of these derivatives, including methods like condensation followed by cyclization, offers a pathway to creating compounds with potential anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The use of pyrazole derivatives extends into organic synthesis, where they serve as synthons for generating heterocyclic compounds (Dar & Shamsuzzaman, 2015).

Optoelectronic Materials

Pyrazoline and its derivatives are not only significant in pharmaceuticals but also in the development of optoelectronic materials. The inclusion of pyrazoline fragments into π-extended conjugated systems is highly valued for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Research into luminescent small molecules and chelate compounds featuring a pyrazoline or pyrimidine ring highlights their application in photo- and electroluminescence, indicating their potential in fabricating materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).

Antituberculosis Activity

The research into organotin(IV) complexes with antituberculosis activity demonstrates the potential of pyrazole-derived compounds in combating infectious diseases. These complexes, featuring a variety of ligands, have shown promising activity against Mycobacterium tuberculosis, emphasizing the structural diversity and the impact of ligand environments on biological activity (Iqbal, Ali, & Shahzadi, 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its ability to interact with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-4-26-18-12-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-6-13(2)14(17)3/h5-12H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJPGNVZXEKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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